molecular formula C20H28N2 B3187830 4,4'-Dipentyl-2,2'-bipyridine CAS No. 1762-37-4

4,4'-Dipentyl-2,2'-bipyridine

Cat. No.: B3187830
CAS No.: 1762-37-4
M. Wt: 296.4 g/mol
InChI Key: BUNKTGMKLSTDKZ-UHFFFAOYSA-N
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Description

4,4'-Dipentyl-2,2'-bipyridine (dpbpy) is a substituted bipyridine derivative featuring pentyl (-C₅H₁₁) groups at the 4 and 4' positions of the bipyridine scaffold. This modification enhances solubility in nonpolar solvents and influences electronic properties, making it valuable in coordination chemistry and catalysis. For instance, dpbpy serves as a ligand in platinum complexes such as [Pt(dpbpy)]Cl₂, which are studied for their structural and catalytic properties .

Properties

CAS No.

1762-37-4

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

4-pentyl-2-(4-pentylpyridin-2-yl)pyridine

InChI

InChI=1S/C20H28N2/c1-3-5-7-9-17-11-13-21-19(15-17)20-16-18(12-14-22-20)10-8-6-4-2/h11-16H,3-10H2,1-2H3

InChI Key

BUNKTGMKLSTDKZ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCC

Canonical SMILES

CCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and length of substituents significantly alter the properties of bipyridine derivatives. Key examples include:

Compound Substituent(s) Key Properties Applications
4,4'-Dimethyl-2,2'-bipyridine (dmbpy) Methyl (-CH₃) Moderate solubility in polar solvents; enhances DNA binding in Ru(II) complexes Bioinorganic chemistry, photovoltaics
4,4'-Di-tert-butyl-2,2'-bipyridine (dtBubpy) Bulky tert-butyl (-C(CH₃)₃) High steric hindrance; stabilizes halogen bonds in cocrystals Crystal engineering
4,4'-Dipentyl-2,2'-bipyridine (dpbpy) Pentyl (-C₅H₁₁) Improved organic solubility; used in Pt(II) coordination chemistry Catalysis, materials science
4,4'-Dibromo-2,2'-bipyridine Bromine (-Br) Electron-withdrawing; precursor for cross-coupling reactions Organic electronics synthesis
4,4'-Bis(phosphonatemethyl)-2,2'-bipyridine Phosphonate (-PO₃R₂) Hydrophilic; anchors Ru complexes to TiO₂ surfaces Dye-sensitized solar cells

Key Trends :

  • Alkyl Chain Length: Longer chains (e.g., pentyl, nonyl) increase hydrophobicity and solubility in organic solvents compared to methyl or tert-butyl groups .
  • Functional Groups: Electron-withdrawing groups (e.g., -Br) reduce electron density on the bipyridine ring, while electron-donating alkyl groups enhance ligand donor strength in metal complexes .

Impact on Catalytic and Photophysical Performance

  • Catalysis : In palladium-catalyzed CO/styrene copolymerization, 4,4'-disubstituted bipyridines with longer alkyl chains (e.g., pentyl) exhibit higher catalytic activity due to improved ligand solubility and metal center accessibility .
  • Photophysics: Ru(II) complexes with 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy) show strong visible-light absorption and charge-transfer properties, critical for solar energy applications. In contrast, dpbpy-based complexes prioritize stability in non-aqueous environments .

Materials Science

  • Electrochemistry : dpbpy ligands in Pt(II) complexes show redox activity tunable by alkyl chain length, relevant for electrocatalysis .
  • Cocrystallization : dtBubpy forms stable halogen-bonded cocrystals, whereas dpbpy's flexibility may hinder ordered packing .

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